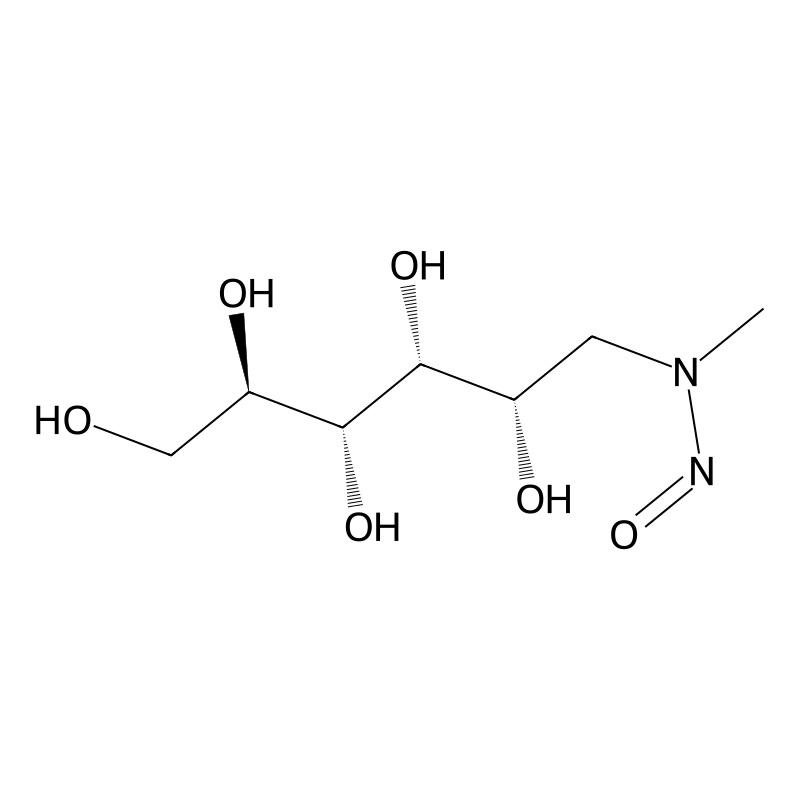1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol is a chemical compound with the molecular formula C₇H₁₆N₂O₆. It belongs to a class of compounds known as nitrosamines, which are often associated with carcinogenic properties. This compound features a D-glucitol backbone, modified by the addition of a nitrosomethylamino group, making it structurally unique and interesting for various studies in toxicology and biochemistry .
There is no current information available on the mechanism of action of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol.
The presence of the N-nitrosamine group is a major safety concern. N-nitrosamines are potent carcinogens and can cause cancer in various organs []. Due to this potential hazard, regulatory bodies in Australia have proposed restricting the use of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol in cosmetic products [].
Carcinogenesis Research:
1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol (NDMA) is a well-established mutagen and carcinogen, meaning it can cause changes in DNA and lead to cancer development. Studies have demonstrated its ability to induce tumors in various organs in animals, including the liver, kidneys, and esophagus [, ]. This has made NDMA a crucial compound in research on the mechanisms of carcinogenesis and the development of strategies for cancer prevention and control.
Environmental Monitoring:
NDMA is a ubiquitous environmental contaminant found in various sources, including drinking water, processed meats, and tobacco smoke [, ]. Due to its carcinogenic properties, monitoring its levels in the environment is critical for public health protection. Research efforts are directed towards developing sensitive and reliable analytical methods for detecting and quantifying NDMA in different environmental matrices [].
Food Science and Safety:
The presence of NDMA in food products raises concerns about potential health risks for consumers. Research in this area focuses on understanding the formation mechanisms of NDMA during food processing and developing strategies to mitigate its formation. This includes exploring alternative ingredients, processing conditions, and storage methods that can minimize NDMA generation in food [].
Water Treatment Research:
NDMA can be formed during water disinfection processes using chlorine or chloramines. Research in water treatment focuses on optimizing disinfection practices to minimize NDMA formation while ensuring effective removal of pathogens. This includes exploring alternative disinfectants, employing advanced treatment technologies, and optimizing treatment parameters [].
The reactivity of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol primarily involves its nitrosamine group, which can participate in several chemical transformations:
- Decomposition: Under certain conditions, nitrosamines can decompose to release nitrogen oxides, potentially leading to the formation of reactive species that can interact with biological macromolecules.
- Alkylation: This compound can act as an alkylating agent, capable of modifying DNA and proteins, which is a significant concern regarding its carcinogenic potential.
- Hydrolysis: In aqueous environments, the nitrosamine group may undergo hydrolysis, leading to the release of formaldehyde and other byproducts .
1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol exhibits biological activity primarily through its interactions with cellular components:
- Carcinogenicity: As a nitrosamine, it has been implicated in cancer induction through mechanisms involving DNA damage. The formation of DNA adducts is a critical pathway through which this compound exerts its biological effects .
- Toxicity: Studies indicate that nitrosamines can lead to toxicological effects, including mutagenicity and teratogenicity. The specific pathways and mechanisms remain an active area of research.
The synthesis of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol typically involves:
- Nitrosation: The reaction of D-glucitol with nitrous acid or other nitrosating agents under controlled conditions to introduce the nitrosomethylamino group.
- Purification: Following synthesis, purification methods such as chromatography may be employed to isolate the desired product from byproducts and unreacted materials.
Detailed protocols for synthesis are often proprietary or vary based on laboratory conditions and desired purity levels .
The applications of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol are primarily in research settings:
- Cancer Research: It serves as a model compound for studying the mechanisms of carcinogenesis related to nitrosamines.
- Toxicology Studies: This compound is useful in evaluating the biological effects of nitrosamines on cellular systems and understanding their potential health impacts.
Interaction studies involving 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol have focused on:
- DNA Binding: Research has demonstrated that this compound can form adducts with DNA, leading to mutations and potentially initiating cancer pathways.
- Protein Interactions: Investigations into how this compound interacts with proteins have revealed insights into its mechanism of action and toxicity.
These studies are crucial for understanding the broader implications of exposure to nitrosamines in environmental and occupational settings .
Several compounds share structural similarities with 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | Nitrosamine | Tobacco-specific carcinogen, strong mutagenicity |
| N-Nitrosodimethylamine | Nitrosamine | Simple structure, widely studied for carcinogenicity |
| N'-Nitrosonornicotine | Nitrosamine | Linked to tobacco use, implicated in lung cancer |
Uniqueness Highlights
While many nitrosamines exhibit carcinogenic properties, 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol is unique due to its specific sugar backbone (D-glucitol), which may influence its biological interactions and toxicity profiles differently compared to simpler nitrosamines like N-Nitrosodimethylamine. Its structural complexity could lead to distinctive metabolic pathways and biological effects that warrant further investigation .








